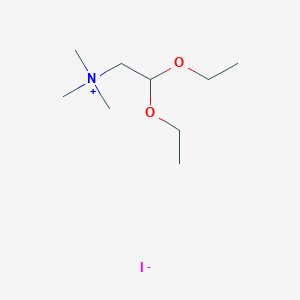
2-Phthalimidopropionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-phthalimidopropionic acid derivatives has been explored through various methods, including the reaction of phthalic anhydride with amino acids and the subsequent modifications to introduce different functional groups. For example, the crystal and molecular structures of N-phthalyl-3-amino-2-arylpropionic acid derivatives have been elucidated, demonstrating the stereospecificity of the synthesis strategies employed (Rolland et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-phthalimidopropionic acid derivatives reveals the presence of the phthalimide group attached to a propionic acid moiety. Detailed structural analysis using crystallography has confirmed the configuration of these compounds and provided insights into their stereospecificity (Rolland et al., 2000).
Chemical Reactions and Properties
2-Phthalimidopropionic acid undergoes various chemical reactions, including condensation with amines and reactions with carbodiimides to form substituted derivatives. These reactions expand the chemical versatility of 2-phthalimidopropionic acid and allow for the synthesis of compounds with anti-inflammatory and antinociceptive properties (Okunrobo & Usifoh, 2006).
Physical Properties Analysis
The physical properties of 2-phthalimidopropionic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents attached to the phthalimide and propionic acid moieties.
Chemical Properties Analysis
The chemical properties of 2-phthalimidopropionic acid, including its reactivity, stability, and interaction with other chemical entities, are influenced by the phthalimide group and the propionic acid component. Studies have explored the reactivity of 2-phthalimidopropionic acid derivatives in the synthesis of complex molecules and their potential as intermediates in organic synthesis (Cadby et al., 1973).
Aplicaciones Científicas De Investigación
Anti-inflammatory Drug Development : The metabolic chiral inversion and enantioselective disposition of 2-arylpropionic acids, a category that includes compounds like 2-Phthalimidopropionic acid, have been studied for their implications in creating safer and more effective anti-inflammatory drugs. This research contributes significantly to drug development processes (Caldwell, Hutt, & Fournel‐Gigleux, 1988).
Chiral Separation Techniques : Research has been conducted on the enantioseparation of various chiral amino compounds, including derivatives from 2-Phthalimidopropionic acid, using specific chemical reactions. This has applications in understanding the biological properties and therapeutic use of these compounds (Duchateau, Knuts, Boesten, & Guns, 1992).
Capillary Electrophoresis : The use of capillary electrophoresis for the stereoselective resolution and analysis of 2'-arylpropionic acid nonsteroidal anti-inflammatory drugs is another area of research. This technique aids in understanding their biological properties and therapeutic use (Patel, Hanna-Brown, Hadley, & Hutt, 2004).
Genetic Damage Studies : Some studies have explored the potential genetic damage caused by DEHP metabolites, which could be relevant to 2-Phthalimidopropionic acid-related compounds and their association with cancer (Tsutsui, Watanabe, & Barrett, 1993).
Antimicrobial Applications : Compounds derived from endophytic fungi related to 2-Phthalimidopropionic acid have shown potential in managing plant phytopathogens, indicating their use in alternative approaches for plant protection (Yehia, Osman, Assaggaf, Salem, & Mohamed, 2020).
Photochromic and Fluorescent Properties : Schiff base compounds derived from (R)-3-phenyl-2-phthalimidopropionic acid exhibit photochromic behavior, solvatochromism, and fluorescence, highlighting their potential in material science applications (Wang, Qiu, Wu, & Zhang, 2013).
Analytical Chemistry : The compound has been used in the development of methods for separating enantiomers of 2-arylpropionic acids and related anti-inflammatory drugs, which is significant for studies of their metabolism and therapeutic efficacy (Overbeke, Baeyens, Bossche, & Dewaele, 1994).
Safety and Hazards
2-Phthalimidopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .
Mecanismo De Acción
Target of Action
It’s known that schiff base compounds derived from ®-3-phenyl-2-phthalimidopropionic acid exhibit photochromic behavior in solution through intramolecular hydrogen atom transfer . This suggests that the compound may interact with molecular targets that can undergo such transfers.
Mode of Action
The mode of action of 2-Phthalimidopropionic acid derivatives can be complex and varies depending on the specific reactions they undergo. For instance, in the context of enantioseparation, o-Phthalaldehyde, when used in combination with d-3-mercapto-2-methylpropionic acid, acts as a chiral reagent for the enantioseparation of amino compounds.
Biochemical Pathways
It’s known that phenylpropanoid biosynthetic pathway is activated under abiotic stress conditions, resulting in accumulation of various phenolic compounds . Given that 2-Phthalimidopropionic acid is a phenylpropanoid, it might be involved in similar pathways.
Result of Action
It’s known that schiff bases derived from ®-3-phenyl-2-phthalimidopropionic acid exhibit photochromic behavior in solution through intramolecular hydrogen atom transfer . This suggests that the compound may induce changes in molecular structure upon ultraviolet light radiation.
Action Environment
It’s known that the photochromic behaviors of schiff bases derived from ®-3-phenyl-2-phthalimidopropionic acid are influenced by the presence of certain substituents and the acidity of the environment .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880899 | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phthalimidopropionic acid | |
CAS RN |
19506-87-7, 21860-84-4, 29588-83-8 | |
| Record name | 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19506-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021860844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC236670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19506-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phthalimidopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthaloyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)






![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)